2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate

Pharmaceutical Analysis Reference Standards HPLC Method Validation

Quantifying Cefprozil EP Impurity L per the European Pharmacopoeia requires a reference standard with absolute structural fidelity and defined purity. Generic substitutes introduce unquantifiable systematic error in HPLC response factor calculation, risking batch rejection or false compliance. This characterized lot resolves that risk: - Enables mandatory EP system suitability testing via resolution of Impurity L from cefprozil and co-eluting impurities. - Provides a certified response factor for accurate quantification at the ≤0.5% monograph threshold. - Supports stability-indicating method validation by distinguishing this process-related impurity from degradation products (e.g., cefadroxil).

Molecular Formula C10H13NO4
Molecular Weight 211.21 g/mol
CAS No. 203007-73-2
Cat. No. B193844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate
CAS203007-73-2
SynonymsBenzeneacetic acid, α-​amino-​4-​hydroxy-​, 2-​hydroxyethyl ester, (αR)​-
Molecular FormulaC10H13NO4
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)OCCO)N)O
InChIInChI=1S/C10H13NO4/c11-9(10(14)15-6-5-12)7-1-3-8(13)4-2-7/h1-4,9,12-13H,5-6,11H2/t9-/m1/s1
InChIKeyJXPKNZWHTKSACQ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefprozil EP Impurity L Reference Standard


2-Hydroxyethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate is an amino acid ester derivative formally designated as Cefprozil EP Impurity L by the European Pharmacopoeia [1]. It serves as a fully characterized reference standard for the identification and quantification of process-related impurities in the second-generation cephalosporin antibiotic, cefprozil monohydrate [2]. Its primary role is in analytical method development, validation, and quality control (QC) applications for drug substance and product release testing.

Workflow HPLC system suitability & impurity quantification per Ph. Eur. monograph
Standard Type Compendial EP impurity reference standard; not general commercial grade
Regulatory Role Supports ANDA submission and QC release testing within specified limits

High-Purity Impurity L Standard Requirement


Generic substitution of reference standards used for impurity profiling is scientifically inadmissible due to the strict, quantifiable purity and structural specificity required by pharmacopeial monographs . The EP monograph for cefprozil monohydrate controls individual specified impurities, including Impurity L, generally at or below 0.5% relative to the API . Using a non-compendial or improperly characterized analog as a reference standard would introduce unquantified systematic error into HPLC analysis, risking false compliance or failed batch rejection, as the response factor and retention time of structurally similar but non-identical compounds cannot be assumed to be equivalent.

Compendial Standard
Non-certified Analog
Traceable to EP monograph; intended for system suitability
May lack full characterization and compendial certification
Directly supports regulatory impurity quantification
Risk of unquantified systematic error in HPLC analysis

Cefprozil Impurity L Differentiation Evidence


Compendial vs. Commercial Purity

The target compound, when supplied as a compendial reference standard (e.g., EP Impurity L mixture), is specified for use as a system suitability marker in the official HPLC method for cefprozil related substances. In contrast, general commercial grades of (R)-α-Amino-4-hydroxy-benzeneacetic acid 2-hydroxyethyl ester are typically offered at purities of 90%+ or 95%+ HPLC , which are insufficient for use as a primary quantification standard without further, costly purification and characterization. The compendial standard's intended use directly supports the quantification of Impurity L at the 0.5% reporting threshold mandated by pharmacopeial monographs .

Purity & Suitability
Class-level inference
Target: Compendial EP traceable, suitable for system suitability. Comparator: Commercial grade, lacks certification; requires in-house qualification.
Supports regulatory quantification; avoids hidden qualification costs.
Data to verify; based on supplier class-level description.
Pharmaceutical Analysis Reference Standards HPLC Method Validation

Structural Identity and Isomer Resolution

This compound is specifically the (2R)-2-amino derivative, distinguishing it from the (2S)-epimer or other positional isomers that may arise during cefprozil synthesis [1]. While a direct, quantitative head-to-head study is lacking in the public domain, the EP's assignment of a specific impurity code ('L') to this single enantiomer underscores its unique structural identity. The failure to resolve this compound from its epimers by non-chiral HPLC methods would lead to misidentification and inaccurate impurity quantification, a risk not presented when using the correctly assigned, single-entity standard .

Enantiomeric Identity
Pharmacopeial context
Designated (2R)-enantiomer; resolution from epimers required per EP monograph.
Supports accurate impurity identification and quantification.
Chiral separation may be necessary; non-chiral methods risk misidentification.
Impurity Profiling Structural Elucidation Cephalosporin Synthesis

Cefprozil Impurity L Application Scenarios


HPLC System Suitability for API Release

The EP Impurity L mixture is used to prepare system suitability solutions. A successful test requires resolution of Impurity L from the cefprozil peak and other specified impurities, as defined in the monograph. This application is mandatory for every batch of cefprozil API tested against the EP monograph .

Calibration for Impurity Quantification in ANDA

A characterized lot of Impurity L is used to determine its response factor relative to the cefprozil API. This factor is critical for calculating the % impurity in stability samples and process validation batches. The data directly supports the control of this impurity at or below the 0.5% threshold .

Forced Degradation Marker for Cefadroxil Impurities

As cefadroxil (Impurity B) is a common process impurity in cefprozil synthesis, monitoring the levels of Impurity L under stressed conditions (e.g., heat, humidity) helps distinguish between synthesis by-products and degradation products, establishing a robust stability-indicating method .

Application
Selection Property
Validation Focus
HPLC system suitability testing
Compendial impurity mixture with specified resolution
Resolution from cefprozil and other impurities per monograph
Impurity quantification in ANDA stability studies
Characterized lot with response factor
Impurity control at pharmacopeial limit
Stability-indicating method for process impurities
Marker distinguishing synthesis vs. degradation products
Robustness under stressed conditions (heat, humidity)
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